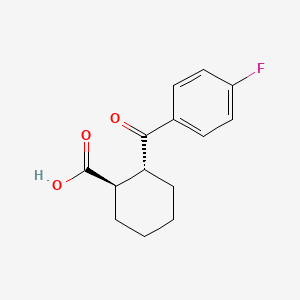

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid: is a chemical compound with the molecular formula C14H15FO3 and a molecular weight of 250.27 g/mol . This compound is known for its unique structure, which includes a fluorobenzoyl group attached to a cyclohexane ring. It is often used in various scientific research applications due to its distinct chemical properties.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid typically involves the reaction of 4-fluorobenzoyl chloride with cyclohexane-1-carboxylic acid under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid can undergo oxidation reactions, typically using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced using reducing agents like lithium aluminum hydride or sodium borohydride.

Substitution: It can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atom can be replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a suitable catalyst.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols or alkanes.

Substitution: Formation of substituted cyclohexane derivatives.

Applications De Recherche Scientifique

Chemistry: In chemistry, trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of various derivatives that can be used in different chemical reactions .

Biology: In biological research, this compound can be used to study the effects of fluorinated compounds on biological systems. Its interactions with enzymes and other biomolecules can provide insights into the role of fluorine in biological processes.

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. Fluorinated compounds are known for their enhanced metabolic stability and bioavailability, making them attractive candidates for drug development.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in areas such as coatings, adhesives, and polymers.

Mécanisme D'action

The mechanism of action of trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The fluorobenzoyl group can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The cyclohexane ring provides structural stability, allowing the compound to maintain its conformation and interact effectively with its targets .

Comparaison Avec Des Composés Similaires

- trans-2-(4-Chlorobenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(4-Bromobenzoyl)cyclohexane-1-carboxylic acid

- trans-2-(4-Methylbenzoyl)cyclohexane-1-carboxylic acid

Comparison:

- trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. Fluorine is highly electronegative, which can influence the compound’s reactivity and interactions with other molecules.

- Compared to its chlorinated and brominated counterparts, the fluorinated compound is generally more stable and less reactive, making it suitable for applications requiring high stability.

- The methylated derivative, on the other hand, lacks the electronegative influence of halogens, resulting in different reactivity and interaction profiles.

Activité Biologique

trans-2-(4-Fluorobenzoyl)cyclohexane-1-carboxylic acid (TFBCA) is a compound with a unique molecular structure characterized by a cyclohexane ring substituted with a carboxylic acid and a para-fluorobenzoyl group. This article delves into its biological activity, focusing on its mechanisms of action, potential therapeutic applications, and relevant case studies.

- Molecular Formula : C14H15FO3

- Molecular Weight : 250.27 g/mol

- Melting Point : Approximately 166.5°C

- Density : 1.1677 g/cm³

The presence of the fluorine atom in the benzoyl moiety enhances the compound's biological activity and chemical reactivity, making it an interesting candidate for pharmaceutical applications.

The biological activity of TFBCA is primarily attributed to its interaction with various molecular targets:

- Enzyme Interaction : The fluorobenzoyl group can inhibit or modulate the activity of specific enzymes and receptors, which is crucial for its anti-inflammatory properties.

- Hydrogen Bonding : The carboxylic acid group can form hydrogen bonds with biological molecules, influencing the compound's overall bioactivity.

Anti-inflammatory and Analgesic Effects

Research indicates that TFBCA exhibits significant anti-inflammatory and analgesic activities. Its structural similarity to non-steroidal anti-inflammatory drugs (NSAIDs) suggests potential efficacy in pain management and inflammation reduction. The compound has been shown to modulate specific receptors involved in inflammatory pathways, which may contribute to its therapeutic effects.

Antimicrobial Properties

TFBCA has also been investigated for its antimicrobial properties. Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, although further research is needed to fully elucidate its spectrum of activity and mechanisms involved .

Case Studies and Research Findings

-

Synthesis and Biological Evaluation :

A study focused on synthesizing TFBCA derivatives to evaluate their biological activities. The derivatives were tested for anti-inflammatory effects in vitro, revealing that modifications to the fluorobenzoyl group significantly impacted their efficacy . -

In Vivo Studies :

Animal models have been utilized to assess the anti-inflammatory effects of TFBCA. Results indicated a notable reduction in inflammation markers following administration, supporting its potential use as an anti-inflammatory agent in clinical settings . -

Structure-Activity Relationship (SAR) :

Investigations into the SAR of TFBCA revealed that variations in the substituents on the cyclohexane ring could lead to different biological activities. This highlights the importance of chemical modifications in enhancing therapeutic efficacy .

Comparative Analysis with Similar Compounds

| Compound Name | Structure Features | Unique Properties |

|---|---|---|

| This compound | Cyclohexane with carboxylic acid and para-fluorobenzoyl group | Significant anti-inflammatory and analgesic effects |

| trans-4-(2-Fluorobenzoyl)cyclohexane-1-carboxylic acid | Fluorine at a different position on benzene | Altered receptor interactions |

| (1R,2S)-2-(4-chlorobenzoyl)cyclohexane-1-carboxylic acid | Chlorobenzoyl group instead of fluorine | Different biological activity profile |

The unique combination of stereochemistry and functional groups in TFBCA contributes to its distinctive biological activities compared to similar compounds .

Propriétés

IUPAC Name |

(1R,2R)-2-(4-fluorobenzoyl)cyclohexane-1-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15FO3/c15-10-7-5-9(6-8-10)13(16)11-3-1-2-4-12(11)14(17)18/h5-8,11-12H,1-4H2,(H,17,18)/t11-,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCCIJJKDNJBQIL-VXGBXAGGSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C(C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC[C@H]([C@@H](C1)C(=O)C2=CC=C(C=C2)F)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15FO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.